Scaffold-Level Differentiation: Tetrahydropyrimidin-2-one vs. Hexahydro-1,3-diazepin-2-one HIV Protease Inhibitor Cores
In a direct head-to-head scaffold comparison for HIV protease inhibitor design, tetrahydropyrimidin-2-ones demonstrated measurable physicochemical advantages over the previously disclosed hexahydro-1,3-diazepin-2-ones. Specifically, tetrahydropyrimidinones are more unsymmetrical (different P1/P1'), less crystalline, more soluble, and more lipophilic (mono-ol vs. diol) [1]. Critically, tetrahydropyrimidinones exhibited better translation of enzymatic Ki to cellular antiviral IC₉₀ for polar P2 substituents, meaning that enzyme-level potency was more faithfully preserved in the cellular context [1]. Although the 4-amino-substituted variant (CAS 52685-04-8) represents the unelaborated core scaffold rather than the fully functionalized inhibitors described in the study, these scaffold-intrinsic property differences are inherent to the six-membered cyclic urea architecture and are retained when the 4-amino group is present for further derivatization.
| Evidence Dimension | Scaffold physicochemical and pharmacological properties |
|---|---|
| Target Compound Data | Tetrahydropyrimidin-2-one scaffold: unsymmetrical P1/P1', less crystalline, more soluble, more lipophilic (mono-ol), better Ki→IC₉₀ translation for polar P2 groups |
| Comparator Or Baseline | Hexahydro-1,3-diazepin-2-one scaffold: symmetrical P1/P1', more crystalline, less soluble, less lipophilic (diol), poorer Ki→IC₉₀ translation |
| Quantified Difference | Qualitative ranking across five orthogonal parameters; oral bioavailability in rat/dog at 10 mg/kg was generally lower for tetrahydropyrimidinones vs. diazepinones, representing a trade-off that must be managed through specific P2/P2' optimization |
| Conditions | HIV-1 protease enzyme inhibition (Ki) and cellular antiviral activity (IC₉₀) in cell culture; oral bioavailability in rat and dog models |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting HIV protease or other aspartyl proteases, the tetrahydropyrimidin-2-one core offers differentiated solubility and lipophilicity that can be leveraged with appropriate P2/P2' substituent engineering—advantages absent in the seven-membered ring alternative.
- [1] De Lucca GV, Liang J, De Lucca I. Stereospecific synthesis, structure-activity relationship, and oral bioavailability of tetrahydropyrimidin-2-one HIV protease inhibitors. J Med Chem. 1999;42(1):135-152. View Source
